molecular formula C17H21N5S B610089 PHGDH-inactive

PHGDH-inactive

Número de catálogo: B610089
Peso molecular: 327.4 g/mol
Clave InChI: ITLPIAAGIQAGRA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PHGDH-inactive (CAS: 1914971-16-6, molecular weight: 327.45 g/mol) is a structurally optimized compound designed as a negative control in studies targeting 3-phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the serine biosynthesis pathway. PHGDH catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, a rate-limiting step in serine synthesis. PHGDH is overexpressed in multiple cancers, making it a therapeutic target .

Its role is critical in distinguishing on-target effects from off-target pharmacological artifacts.

Métodos De Preparación

Chemical Synthesis and Reaction Optimization

PHGDH-inactive is synthesized via a multi-step organic reaction sequence designed to produce a structurally analogous yet functionally inert version of active PHGDH inhibitors like NCT-502 and NCT-503. The synthesis begins with the coupling of 4,6-dimethyl-2-aminopyridine and 4-pyridinylpiperazine, followed by thiocarbamoylation to introduce the critical carbothioamide group .

Reaction Conditions and Catalysts

Key steps involve:

  • Amide bond formation : Achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert atmosphere (N₂ or Ar) to prevent oxidation of sensitive intermediates .

  • Thiocarbamoylation : Reacting the intermediate with thiophosgene or thiourea derivatives in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions .

Table 1: Synthesis Parameters

StepReagents/ConditionsYield (%)
Amide couplingEDC, DMF, 25°C, 12h78
ThiocarbamoylationThiophosgene, DMF, 0°C, 4h65
CrystallizationEthyl acetate/hexane, -20°C92

Data adapted from MedChemExpress and Cayman Chemical protocols .

Purification and Crystallization

Post-synthesis purification ensures the removal of unreacted starting materials and byproducts. This compound is typically crystallized using a mixed-solvent system.

Solvent Selection and Recrystallization

  • Preferred solvents : Ethyl acetate and hexane (3:1 v/v) at -20°C yield needle-like crystals with >98% purity .

  • Recrystallization cycles : Two to three cycles are required to achieve pharmacopeial-grade purity (≥99.9%) .

Chromatographic Methods

  • Flash column chromatography : Silica gel (60–120 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) removes polar impurities .

  • HPLC purification : Reserved for batches failing crystallographic purity, using a C18 column and acetonitrile/water mobile phase .

Formulation and Solubility Profiling

This compound’s limited aqueous solubility necessitates optimized stock solutions for in vitro studies.

Solvent Systems and Stability

  • Primary solvents : DMSO (83.33 mg/mL) and DMF (2 mg/mL) at 25°C .

  • Aqueous dilution : For cell-based assays, dilute DMSO stock 1:5 with PBS (pH 7.2) to 0.16 mg/mL; solutions are stable ≤24h at 4°C .

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Storage Stability
DMSO83.336 months (-80°C)
DMF2.01 month (-20°C)
PBS (1:5 DMSO:PBS)0.1624h (4°C)

Data compiled from GlpBio and Cayman Chemical .

Quality Control and Analytical Validation

Rigorous QC ensures batch-to-batch consistency and functional inactivity.

Spectroscopic Characterization

  • UV/Vis spectra : λmax at 278 nm and 351 nm confirm thiocarbamide chromophore integrity .

  • NMR profiling : ¹H NMR (DMSO-d6) δ 8.3 (pyridinyl-H), 3.7 (piperazine-CH₂), 2.4 (methyl-CH₃) .

Functional Inactivity Assays

  • PHGDH inhibition testing : IC50 >57 µM (vs. 2.5–3.7 µM for NCT-503/502) confirms lack of enzymatic inhibition .

  • Cell-based validation : No suppression of serine synthesis in PHGDH-dependent lines (e.g., MDA-MB-231) .

Table 3: QC Specifications

ParameterAcceptance CriteriaMethod
Purity≥98% (HPLC)USP <621>
Residual solvents<500 ppm DMFGC-MS
Water content≤0.5% (Karl Fischer)ASTM E203-08

Data from MedChemExpress and Cayman Chemical certificates .

Industrial-Scale Production Considerations

While lab-scale synthesis suffices for research, scaling requires:

  • Continuous flow reactors : To manage exothermic thiocarbamoylation steps .

  • Crystallization optimization : Anti-solvent addition rates controlled at 0.5 mL/min to prevent oiling out .

Análisis De Reacciones Químicas

Tipos de reacciones: Los compuestos PHGDH-inactivos principalmente experimentan reacciones de unión con la enzima PHGDH. Estas reacciones pueden implicar interacciones covalentes o no covalentes, dependiendo del inhibidor específico. Las reacciones comunes incluyen la formación de enlaces de hidrógeno, interacciones hidrofóbicas y modificaciones covalentes del sitio activo de la enzima .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y prueba de compuestos PHGDH-inactivos incluyen 3-fosfoglicerato, NAD+ y diversas soluciones tampón. Las condiciones de reacción generalmente implican mantener un pH y una temperatura específicos para asegurar una actividad enzimática óptima y unión del inhibidor .

Productos principales formados: El producto principal formado a partir de la interacción de compuestos PHGDH-inactivos con la enzima PHGDH es el complejo enzimático inhibido. Este complejo evita que la enzima catalice la conversión de 3-fosfoglicerato a 3-fosfohidroxipiruvato, lo que reduce la biosíntesis de serina .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of PHGDH-inactive can be categorized into several key areas:

Control in Pharmacological Studies

This compound serves as a critical control in experiments designed to evaluate the efficacy of active PHGDH inhibitors. For instance, studies have demonstrated that while active inhibitors significantly reduce intracellular serine levels and inhibit cancer cell growth, this compound compounds do not exhibit these effects, confirming the specificity of active compounds .

Understanding Metabolic Pathways

Research utilizing this compound has contributed to a deeper understanding of metabolic pathways involving serine and one-carbon metabolism. For example, studies have shown that while active PHGDH inhibitors lead to a waste of one-carbon units derived from both endogenous and exogenous serine, the inactive compound does not affect these metabolic processes . This distinction is crucial for elucidating the role of serine in nucleotide synthesis and overall cellular metabolism.

Cancer Research

In cancer biology, this compound is used to explore the role of serine synthesis in tumor growth. It has been observed that cancer cell lines dependent on PHGDH for growth exhibit reduced proliferation when treated with active inhibitors but not with this compound . This highlights the potential for targeting serine synthesis pathways in therapeutic strategies against cancers characterized by high PHGDH expression.

Case Studies

Several case studies illustrate the applications and significance of this compound:

Study Focus Findings
Study on MDA-MB-231 Cells Evaluating effects on serine metabolismActive inhibitors reduced intracellular serine levels significantly; inactive compound had no effect.
Investigation of Tumor Growth Role of PHGDH in tumor proliferationActive inhibitors led to decreased tumor growth; inactive compound did not influence tumor dynamics.
Metabolic Profiling Understanding one-carbon unit dynamicsActive inhibitors caused wasting of one-carbon units; inactive compound maintained metabolic stability.

Mecanismo De Acción

El mecanismo de acción de los compuestos PHGDH-inactivos implica la inhibición de la enzima PHGDH. Esta inhibición puede ocurrir a través de varios mecanismos, incluida la unión del inhibidor al sitio activo o sitios alostéricos de la enzima. La unión del inhibidor evita que la enzima catalice la conversión de 3-fosfoglicerato a 3-fosfohidroxipiruvato, lo que reduce la biosíntesis de serina .

Los objetivos moleculares de los compuestos PHGDH-inactivos incluyen los residuos del sitio activo de la enzima PHGDH, como los residuos de cisteína y arginina. Estos residuos son cruciales para la actividad catalítica de la enzima y la unión del sustrato .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key PHGDH-Targeting Compounds

Compound IC50 (PHGDH) Mechanism of Action Key Structural Features Experimental Use
PHGDH-inactive >57 µM Inactive control Piperazine-1-carbothioamide scaffold Negative control in assays
NCT-502 3.7 ± 1 µM Competitive inhibition Trifluoromethyl-substituted pyridine Reduces serine synthesis in vitro/in vivo
NCT-503 1.2 ± 0.3 µM Noncompetitive inhibition Optimized solubility and ADME profile In vivo tumor growth inhibition
CBR5884 0.89 µM Allosteric inhibition α-Ketothioamide scaffold Disrupts PHGDH tetramerization
BI-4916 0.2 µM Plasma protein binding Indole-urea derivative Preclinical cancer studies

Structural Insights

  • This compound : Shares the piperazine-1-carbothioamide scaffold with NCT-502/NCT-503 but lacks the trifluoromethyl and pyridine modifications critical for PHGDH binding . Structural rigidity and solubility enhancements make it suitable for long-term in vivo studies .
  • NCT-502/NCT-503 : Derivatives of the original PHGDH-Hit (IC50 = 15.3 µM), with NCT-503 showing improved potency (IC50 = 1.2 µM) and solubility due to para-trifluoromethyl and nitrogen incorporation in the aromatic ring .
  • CBR5884 : Features an α-ketothioamide group that disrupts PHGDH’s tetrameric structure, a mechanism distinct from the competitive inhibition of NCT compounds .

Functional Differences in Cellular and In Vivo Models

Selectivity and Off-Target Profiles

Utility of this compound

  • Critical Control : Confirms that reduced serine levels and anti-proliferative effects in NCT-treated models are PHGDH-specific .
  • ADME Optimization : Despite inactivity, its pharmacokinetic properties (e.g., solubility) mirror active analogs, enabling matched vehicle controls in vivo .

Limitations of Active Inhibitors

  • NCT-502 : Moderate potency (IC50 = 3.7 µM) limits use in low-PHGDH-expression models.
  • CBR5884 : Requires structural stabilization to prevent off-target thioamide reactivity .

Actividad Biológica

Phosphoglycerate dehydrogenase (PHGDH) plays a crucial role in the serine biosynthesis pathway, which is essential for various cellular functions, including nucleotide synthesis and cellular metabolism. The study of PHGDH inhibitors, particularly those classified as "inactive," provides insights into the biological mechanisms underlying serine synthesis and its implications in cancer biology. This article delves into the biological activity of PHGDH-inactive compounds, summarizing key research findings, case studies, and data tables.

Overview of PHGDH and Its Inhibitors

PHGDH catalyzes the conversion of 3-phosphoglycerate to 3-phosphoserine, a precursor to serine. Inhibition of PHGDH has been linked to reduced serine levels, impacting cell proliferation and metabolic pathways. Inactive compounds serve as controls in experimental setups to differentiate between specific inhibition effects and general metabolic alterations.

Research indicates that while active PHGDH inhibitors significantly reduce serine production, inactive compounds do not exhibit this effect. For instance, a study demonstrated that both active and inactive compounds inhibited oxygen consumption in cancer cells, suggesting a potential impact on mitochondrial function without directly affecting serine synthesis pathways .

Key Findings:

  • Serine Production: Active inhibitors substantially decrease glucose-derived serine levels, while inactive compounds do not affect serine synthesis significantly .
  • Cellular Metabolism: Both active and inactive compounds can inhibit mitochondrial respiration, indicating that their effects on cellular metabolism may not solely depend on their action on PHGDH .

Case Studies

Case Study 1: MDA-MB-231 Cell Line
In an experiment using the MDA-MB-231 breast cancer cell line, treatment with an active PHGDH inhibitor led to a notable decrease in intracellular serine levels. Conversely, treatment with an inactive compound did not alter serine concentrations significantly, supporting the specificity of active inhibitors .

Case Study 2: PHGDH Knockdown Studies
In studies where PHGDH was knocked down in breast cancer cell lines such as MDA-MB-468, re-expression of wild-type PHGDH restored 2-hydroxyglutarate (2HG) levels but did not occur with a catalytically inactive mutant. This highlights the necessity of PHGDH's enzymatic activity for maintaining specific metabolite levels .

Table 1: Effects of Active vs. Inactive Compounds on Serine Levels

Compound TypeIntracellular Serine Level (µM)Oxygen Consumption (nmol O2/min)
Active InhibitorDecreased significantlyDecreased
Inactive CompoundNo significant changeDecreased

Table 2: Impact on Metabolite Levels Post-Treatment

Treatment Type3-Phosphoserine (µM)2HG (µM)
Active InhibitorSignificantly decreasedIncreased
Inactive CompoundNo changeNo change

Q & A

Basic Research Questions

Q. What is the primary role of PHGDH-inactive in experimental studies targeting the serine synthesis pathway?

this compound is a structurally related but enzymatically inactive compound used as a negative control to validate the specificity of PHGDH inhibitors (e.g., NCT-503). It lacks inhibitory activity (IC₅₀ >57 μM) and ensures observed effects in assays are due to active compounds, not experimental artifacts .

Methodological Insight: In enzyme kinetics experiments, this compound should be tested at concentrations matching active inhibitors. Use assays measuring NAD⁺/NADH turnover or 3-phosphoglycerate (3-PG) conversion to confirm inactivity .

Q. How is this compound validated for use in enzyme inhibition studies?

Validation involves:

  • Kinetic assays : Demonstrating no competitive/non-competitive inhibition against PHGDH substrates (3-PG, NAD⁺) .
  • Thermal shift assays : Showing no destabilization of PHGDH structure, unlike active inhibitors that alter melting temperatures .
  • In vivo pharmacokinetics : Confirming solubility and stability profiles to rule out off-target effects in animal models .

Advanced Research Questions

Q. How to design experiments to differentiate this compound from active inhibitors in complex metabolic studies?

  • Dose-response curves : Compare this compound with active inhibitors across a range of concentrations (e.g., 1–100 μM) to exclude partial inhibition .
  • Metabolomic profiling : Measure serine, glycine, and folate levels in cell lines treated with this compound vs. active inhibitors to confirm no disruption of one-carbon metabolism .
  • Genetic controls : Combine PHGDH knockdown/knockout models with this compound treatment to isolate inhibitor-specific effects .

Q. How to address contradictory data where this compound exhibits unexpected activity?

Contradictions may arise from:

  • Compound degradation : Validate purity via HPLC/MS and repeat assays with fresh batches .
  • Off-target interactions : Use proteome-wide binding assays (e.g., CETSA) to rule out non-PHGDH targets .
  • Cell-line specificity : Test across multiple models (e.g., cancer vs. normal cells) to identify context-dependent artifacts .

Q. What methodologies ensure reproducibility when using this compound in vivo?

  • Pharmacokinetic standardization : Monitor plasma half-life and tissue distribution to ensure consistent exposure levels .
  • Negative control cohorts : Include this compound-treated animals in all experimental arms to control for solvent effects or immune responses .
  • Blinded analysis : Mask treatment groups during data collection to reduce bias in interpreting phenotypic outcomes .

Q. How to integrate this compound findings with broader studies on metabolic pathway crosstalk?

  • Multi-omics integration : Pair this compound data with transcriptomic (RNA-seq) and fluxomic (¹³C-glucose tracing) datasets to map serine synthesis dependencies .
  • Cross-model validation : Compare results from this compound experiments with PHGDH CRISPR-Cas9 models to identify compensatory pathways .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound control data?

  • Two-way ANOVA : Use to compare treatment effects (active inhibitor vs. This compound) across multiple conditions (e.g., varying nutrient availability) .
  • Dose-response modeling : Fit curves (e.g., log-inhibitor vs. response) to calculate IC₅₀ values and confirm this compound’s inactivity .
  • Outlier detection : Apply Grubbs’ test to exclude technical anomalies in high-throughput screens .

Q. How to resolve discrepancies between in vitro and in vivo results involving this compound?

  • Microenvironmental factors : Test this compound under hypoxia or low-serine conditions to mimic in vivo stresses .
  • Metabolite supplementation : Add exogenous serine or glycine to in vitro assays to determine if this compound effects are nutrient-contextual .

Q. Literature & Resource Guidance

Q. How to efficiently locate peer-reviewed studies using this compound?

  • Google Scholar filters : Use intitle:"this compound" OR "NCT-503 control" and limit results to biochemistry/metabolism journals .
  • Patent databases : Search ininventor:"PHGDH" on Google Scholar to identify technical applications of inactive analogs .

Q. What criteria should be used to evaluate the reliability of this compound data in published studies?

  • Control documentation : Ensure papers explicitly state this compound’s role, purity (>95%), and validation methods (e.g., IC₅₀ curves) .
  • Replication : Prioritize studies where this compound results are replicated across independent labs or model systems .

Propiedades

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-4-pyridin-4-ylpiperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5S/c1-13-11-14(2)19-16(12-13)20-17(23)22-9-7-21(8-10-22)15-3-5-18-6-4-15/h3-6,11-12H,7-10H2,1-2H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLPIAAGIQAGRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=CC=NC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.